3-(Thiomorpholine-4-carbonyl)aniline
Description
3-(Thiomorpholine-4-carbonyl)aniline is an aniline derivative featuring a thiomorpholine moiety linked via a carbonyl group to the meta position of the aromatic ring. The thiomorpholine ring, a sulfur-containing analog of morpholine, introduces distinct electronic and steric properties. The molecular formula is C₁₁H₁₃N₂OS, with a molecular weight of 237.30 g/mol. Its structure combines the nucleophilic aniline group with the lipophilic thiomorpholine, making it a versatile intermediate in pharmaceutical and materials science research.
Properties
IUPAC Name |
(3-aminophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPGFUJUIVYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Thiomorpholine-4-carbonyl)aniline, a compound featuring a thiomorpholine ring and an aniline base, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiomorpholine ring, which contributes to its unique reactivity and biological properties. The molecular formula is . The thiomorpholine-4-carbonyl moiety enhances its chemical behavior, making it a subject of interest in medicinal chemistry.
Synthesis Pathways
Various synthetic routes have been developed for producing this compound. These methods typically involve nucleophilic substitution reactions that allow for the introduction of different functional groups, thereby enhancing pharmacological properties.
Synthetic Routes Overview
| Route | Description |
|---|---|
| Nucleophilic Substitution | Involves reactions with electron-deficient aromatic compounds. |
| Oxidation | Can convert the methyl group to a carboxylic acid or aldehyde. |
| Reduction | Reduces the compound to its corresponding hydrocarbon form. |
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and cytotoxic domains.
Antimicrobial Activity
Studies have shown that thiomorpholine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) reported below 1 µM in some derivatives .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. Notably, it has been found to induce cell lysis at concentrations correlating with its IC50 values. The cytotoxicity profile suggests that it may interact with cellular membranes, disrupting their integrity .
Case Studies
- Antimycobacterial Activity : A study synthesized analogs of this compound that exhibited enhanced activity against Mtb compared to traditional antibiotics. The introduction of specific functional groups was crucial for increasing potency .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound's cytotoxicity varied across different cell types, with significant effects observed at low micromolar concentrations. This suggests potential applications in targeted cancer therapies .
The mechanism by which this compound exerts its biological effects is primarily through interaction with key biomolecules such as enzymes and receptors. The presence of the thiomorpholine ring is believed to enhance binding affinity and specificity towards these targets.
Scientific Research Applications
Organic Synthesis
3-(Thiomorpholine-4-carbonyl)aniline serves as a versatile building block in organic synthesis. It is employed in the creation of complex molecules and the study of reaction mechanisms. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable for synthesizing derivatives with enhanced properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts aniline to nitro derivatives | KMnO₄, CrO₂Cl₂ |
| Reduction | Reduces nitro groups to amino groups | Fe/HCl, H₂ with catalyst |
| Substitution | Introduces functional groups onto the aromatic ring | Cl₂, Br₂; alkyl halides |
Medicinal Chemistry
The compound has shown potential therapeutic properties, particularly in antimicrobial and anti-inflammatory applications. Research indicates that derivatives of this compound exhibit significant activity against multidrug-resistant bacteria.
Case Study: Antimicrobial Efficacy
A study demonstrated that modifications to the thiomorpholine structure significantly influenced antimicrobial potency against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.5 mg/L. This suggests a promising avenue for developing new antimicrobial agents.
Biochemical Probes
In biochemical assays, this compound acts as a probe to study enzyme activities and protein interactions. Its structural features allow it to bind selectively to biological targets, facilitating the investigation of various biochemical pathways.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its reactivity enables the formulation of polymers and other advanced materials used in various applications.
Pharmacokinetic Properties
Investigations into the pharmacokinetics of similar compounds suggest that structural modifications can enhance bioavailability and reduce toxicity. Such findings are crucial for advancing therapeutic applications of this compound derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include morpholine-based anilines, sulfonyl-linked derivatives, and heterocyclic-substituted anilines. Below is a detailed comparison:
2.1. Structural and Electronic Comparisons
- The carbonyl linker in this compound is electron-withdrawing, reducing the electron density of the aniline ring compared to sulfonyl-linked analogs .
2.3. Physicochemical Properties
- Stability : Thiomorpholine’s sulfur atom may reduce oxidative stability compared to morpholine analogs but could enhance resistance to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
